molecular formula C9H17FN2 B2420929 cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine CAS No. 1312883-32-1

cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine

Cat. No.: B2420929
CAS No.: 1312883-32-1
M. Wt: 172.247
InChI Key: MVMMIILUFKFCNK-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine” is a chemical compound with the CAS Number: 1312883-32-1 . It has a molecular weight of 172.25 and its IUPAC name is (3S,4R)-3-fluoro-4-(pyrrolidin-1-yl)piperidine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H17FN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h8-9,11H,1-7H2/t8-,9+/m0/s1 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

“this compound” is a white powder . It has a molecular weight of 172.25 . The storage temperature is 28 C .

Scientific Research Applications

1. Corrosion Inhibition

Piperidine derivatives, closely related to "cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine", have been studied for their adsorption and corrosion inhibition properties. These derivatives show potential in protecting iron against corrosion, as evidenced by quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

2. Synthesis of Stereoselective Compounds

A study on the Pd-catalyzed C-H arylation of pyrrolidines and piperidines demonstrates the selective synthesis of cis-3,4-disubstituted piperidines. This process is significant in creating stereoselective compounds with potential pharmaceutical applications (Antermite, Affron, & Bull, 2018).

3. Method for Synthesis

A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, which is structurally similar to "this compound", offers a simpler approach compared to traditional methods. This advancement is significant in medicinal chemistry due to the compound's importance (Smaliy et al., 2011).

4. Synthesis of Fluorinated Piperidines

Fluorinated piperidines, which include structures like "this compound", are key in pharmaceutical and agrochemical research. A study details the synthesis of these compounds, highlighting their importance in various scientific fields (Wagener et al., 2020).

5. Pharmaceutical Applications

Pyrrolidine derivatives, similar to "this compound", have been explored for their anti-microbial and anti-fungal properties. Such studies contribute to the development of new pharmaceuticals (Masila et al., 2020).

6. Material Science

Compounds structurally related to "this compound" are of great interest in material science, as they exhibit distinctive biological and physical properties. This relevance extends to agrochemicals and pharmaceuticals as well (Gichuhi et al., 2014).

Safety and Hazards

The safety information for “cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine” includes a variety of precautionary statements . These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting the compound in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(3S,4R)-3-fluoro-4-pyrrolidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h8-9,11H,1-7H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMMIILUFKFCNK-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCNCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2CCNC[C@@H]2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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